3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline
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Overview
Description
3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is an organic compound that features a triazole ring attached to an aniline moiety. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
For instance, some triazole derivatives have been reported to bind to the active site of enzymes .
Mode of Action
The nitrogen atoms (n1 and n2) of the triazole moiety in similar compounds have been reported to actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the biochemical processes within the cell.
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline typically involves the use of click chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this method, an azide precursor reacts with an alkyne precursor in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the triazole ring and to minimize by-products. The use of automated reactors and continuous flow systems can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, halogens, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Reduced nitrogen heterocycles.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
Scientific Research Applications
3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Another triazole derivative with similar structural features but different substitution patterns.
1-(1H-1,2,3-triazol-4-yl)methyl-3-hydroxyimino-indolin-2-ones: Compounds incorporating the triazole ring with additional functional groups.
Uniqueness
3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(1-methyltriazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-9(11-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWYSLAMGOKXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864363-69-8 |
Source
|
Record name | 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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